molecular formula C12H26ClNO2 B3253665 12-Aminododecanoic acid hydrochloride salt CAS No. 22543-30-2

12-Aminododecanoic acid hydrochloride salt

Cat. No.: B3253665
CAS No.: 22543-30-2
M. Wt: 251.79 g/mol
InChI Key: DNHDZMQRJHRYFX-UHFFFAOYSA-N
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Description

12-Aminododecanoic acid hydrochloride salt is a useful research compound. Its molecular formula is C12H26ClNO2 and its molecular weight is 251.79 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

12-aminododecanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h1-11,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHDZMQRJHRYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research on Polymerization and Advanced Material Precursors

Polymer Chemistry

12-Aminododecanoic acid is a key monomer in the production of the high-performance polymer, Polyamide 12 (PA12), also known as Nylon-12. jcia-bigdr.jpgoogle.comgoogle.comnih.gov The polymerization occurs through a polycondensation reaction at elevated temperatures, where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water. bldpharm.com The resulting polymer, Nylon-12, is valued for its excellent mechanical properties, chemical resistance, and thermal stability. nih.gov While the free acid is the direct precursor in this polycondensation, the hydrochloride salt could potentially be used in aqueous-based polymerization systems where its enhanced solubility would be advantageous.

Material Science

In the field of material science, long-chain amino acids like 12-aminododecanoic acid are utilized as building blocks for functional materials. The ability of the amino and carboxylic acid groups to interact with surfaces and other molecules makes them useful as intermediates for adhesives and sealants. nih.gov

Corrosion Inhibition

Research has demonstrated that 12-aminododecanoic acid can act as an effective corrosion inhibitor. The mechanism involves the adsorption of the molecule onto a metal surface, forming a protective monolayer. The long hydrocarbon chain then provides a hydrophobic barrier that hinders the approach of corrosive species to the metal.

Derivatives and Their Specific Research Applications

Research on Structure-Activity Relationships through Chemical Modification (e.g., in enzyme inhibition studies, focusing on synthetic strategy)

While specific studies on the use of 12-aminododecanoic acid hydrochloride derivatives as enzyme inhibitors are not prevalent in the searched literature, the general principles of structure-activity relationship (SAR) studies can be applied. To investigate a compound like this as an enzyme inhibitor, chemists would systematically modify its structure to understand which parts of the molecule are crucial for its biological activity.

A typical synthetic strategy would involve:

Modification of the Carboxylic Acid: The carboxylic acid could be converted to esters, amides, or other functional groups to probe the importance of the acidic proton and the carbonyl group for binding to the enzyme's active site.

Modification of the Amino Group: The amino group could be acylated, alkylated, or converted to other nitrogen-containing functional groups to determine the role of the basicity and hydrogen-bonding capability of this group in enzyme inhibition.

Alteration of the Alkyl Chain: The length and rigidity of the twelve-carbon chain could be altered to assess the impact of hydrophobicity and conformational flexibility on inhibitory potency.

These modifications would generate a library of related compounds, which would then be tested for their ability to inhibit a target enzyme. The results would allow researchers to build a SAR model, guiding the design of more potent and selective inhibitors. The synthesis of such derivatives often employs standard peptide coupling reagents and other well-established organic chemistry transformations. sigmaaldrich.com

Preparation of Multi-Functionalized Analogs for Probing Biological Systems (e.g., imaging agents, focusing on synthetic routes)

The synthesis of multi-functionalized analogs of 12-aminododecanoic acid for use as imaging agents, such as fluorescent probes, is a plausible research direction, although specific examples for this exact molecule are not detailed in the provided search results. The general strategy involves covalently attaching a reporter group, like a fluorophore, to the 12-aminododecanoic acid backbone.

A common synthetic route would be to react the terminal amino group of 12-aminododecanoic acid with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. This forms a stable amide or thiourea (B124793) linkage, respectively. Alternatively, the carboxylic acid group could be activated and reacted with an amine-containing fluorophore.

This modular synthesis approach allows for the creation of a variety of fluorescent probes with different spectral properties. nih.gov These probes could then be used to study biological processes where long-chain fatty acids are involved, such as membrane dynamics or protein-lipid interactions. The 12-carbon chain acts as a linker and a targeting moiety, potentially directing the probe to specific cellular compartments or binding sites.

Theoretical and Computational Studies in Chemical Research

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to solve the electronic structure of molecules, providing fundamental information about their stability, reactivity, and spectroscopic properties. While specific, in-depth quantum chemical studies on 12-aminododecanoic acid hydrochloride are not extensively available in public literature, the application of these methods can be understood from studies on analogous molecules and functional groups. als-journal.comresearchgate.netresearchgate.net These computational approaches are essential for building a foundational understanding of the molecule's intrinsic properties.

DFT calculations are instrumental in predicting the electronic landscape of a molecule. researchgate.net By calculating the distribution of electrons, researchers can identify reactive sites and predict how the molecule will interact with other chemical species. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov

For 12-aminododecanoic acid hydrochloride, the protonated amine group (-NH3+) and the carboxylic acid group (-COOH) are the primary centers of reactivity. Molecular Electrostatic Potential (MEP) maps, another output of quantum calculations, would visualize the electron-rich and electron-poor regions. The area around the carboxylic oxygen atoms would show a negative potential (electron-rich, nucleophilic), while the region around the ammonium (B1175870) group's hydrogens would exhibit a positive potential (electron-poor, electrophilic). researchgate.net This information is vital for predicting interaction sites for hydrogen bonding, coordination, and chemical reactions.

Table 1: Predicted Electronic Properties and Reactivity Sites of 12-Aminododecanoic Acid Hydrochloride via DFT This table is illustrative, based on established principles of quantum chemical analysis for molecules with similar functional groups.

Property Predicted Characteristic Implication
HOMO Location Primarily on the non-bonding orbitals of the carboxylic oxygen atoms. Site for electrophilic attack; region most likely to donate electrons.
LUMO Location Primarily on the antibonding orbitals associated with the protonated amine and carbonyl carbon. Site for nucleophilic attack; region most likely to accept electrons.
HOMO-LUMO Gap A relatively large gap is expected due to the saturated alkyl chain. Indicates high kinetic stability. nih.gov
MEP - Negative Region Concentrated around the carbonyl and hydroxyl oxygens of the -COOH group. Indicates sites favorable for interaction with cations or hydrogen bond donors.

| MEP - Positive Region | Concentrated around the hydrogens of the -NH3+ group. | Indicates sites favorable for interaction with anions or hydrogen bond acceptors. |

Quantum chemical methods can elucidate the step-by-step mechanisms of chemical reactions by mapping the potential energy surface. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies) associated with different possible pathways, the most favorable reaction mechanism can be determined.

A primary chemical transformation for 12-aminododecanoic acid is its use as a monomer in the synthesis of polyamide 12 (Nylon 12). jcia-bigdr.jp A theoretical investigation would model the polycondensation reaction. DFT calculations could be used to:

Model the initial nucleophilic attack of the amine group of one monomer on the carboxylic acid group of another.

Calculate the structure and energy of the tetrahedral intermediate formed.

Determine the energy barrier for the elimination of a water molecule to form the amide bond.

Analyze the catalytic effect of acid or base on the reaction pathway.

Such studies provide a molecular-level understanding of the polymerization process, which can be used to optimize reaction conditions.

The long, flexible dodecyl (-C11H22-) chain of 12-aminododecanoic acid allows it to adopt a vast number of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. nih.gov The collection of all possible conformations and their corresponding energies constitutes the molecule's potential energy landscape. frontiersin.orgnih.gov

Quantum chemical calculations can determine the precise energy of any given conformation. By systematically rotating the bonds along the alkyl chain and at the functional groups, a detailed map of the energy landscape can be constructed. nih.gov Key findings from such an analysis would likely reveal:

The preference for an extended, all-anti (zigzag) conformation of the alkyl chain as the global energy minimum in the gas phase.

The energies of various gauche conformers, which represent kinks in the chain.

The rotational energy barriers around the C-C, C-N, and C-C(O) bonds.

Understanding the energy landscape is critical for predicting the molecule's shape in different environments and its ability to pack into ordered structures or adsorb onto surfaces. cam.ac.ukbiorxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com These simulations are governed by a force field, a set of parameters that approximates the potential energy of the system. MD is particularly well-suited for studying large systems and processes that occur over longer timescales, such as self-assembly and interactions at interfaces. nih.gov

The interaction of 12-aminododecanoic acid with metal surfaces has been investigated, particularly in the context of corrosion inhibition for carbon steel. researchgate.netresearchgate.net MD simulations can model the process of the molecule approaching and adsorbing onto a surface, providing insights into the orientation and binding of the adsorbed layer.

Experimental and theoretical studies have shown that 12-aminododecanoic acid can act as an effective mixed-type corrosion inhibitor by adsorbing onto the steel surface. researchgate.net This process involves both physisorption (electrostatic interactions) and chemisorption (sharing of electrons). The protonated amine group and the carboxylic acid group can interact with the metal surface, while the long alkyl chain provides a hydrophobic barrier. researchgate.net

Research findings indicate the following:

The adsorption process is spontaneous, as indicated by a negative standard Gibbs energy of adsorption (ΔG°ads). researchgate.netresearchgate.net

The molecule forms a protective monolayer on the surface, which inhibits the access of corrosive ions. researchgate.net

The adsorption can be described by the Langmuir adsorption isotherm, suggesting monolayer formation on a homogeneous surface. researchgate.net

MD simulations would complement these findings by visualizing the dynamics of monolayer formation and the specific interaction sites on the metal surface. rsc.org

Table 2: Research Findings on the Adsorption of 12-Aminododecanoic Acid on Carbon Steel

Parameter Reported Value / Finding Research Context Source
Inhibition Efficiency (Max) 98.8 ± 0.5% In 0.5M HCl solution. researchgate.net
Inhibition Efficiency (Max) 98.1 ± 0.1% In CO2-saturated hydrochloric acid. researchgate.net
Adsorption Mechanism Langmuir Adsorption Isotherm Describes the formation of a monolayer on the surface. researchgate.net
Standard Gibbs Energy (ΔG°ads) -26 kJ/mol Indicates a spontaneous adsorption process involving both physisorption and chemisorption. researchgate.net
Standard Gibbs Energy (ΔG°ads) -28 kJ/mol Confirms the spontaneity of the adsorption process. researchgate.net
Inhibitor Type Mixed-Type Inhibits both anodic and cathodic corrosion reactions, with a slightly stronger effect on the anodic reaction. researchgate.net

| Surface Layer Structure | Amorphous Monolayer | The adsorbed layer is disordered, likely due to the heterogeneity of the steel surface. | researchgate.netresearchgate.net |

The bifunctional nature of 12-aminododecanoic acid, with a hydrophilic head (amine and carboxylic acid groups) and a long hydrophobic tail, makes it a prime candidate for self-assembly. MD simulations are an ideal tool to study the complex interplay of intermolecular forces that drive these processes. mdpi.com

In the context of surface adsorption, the molecules arrange into a self-assembled monolayer (SAM). researchgate.net The driving forces for this assembly, which can be modeled by MD, include:

Head Group Interactions: Hydrogen bonding and electrostatic interactions between the -NH3+ and -COOH groups of adjacent molecules.

Van der Waals Forces: Attractive forces between the long hydrophobic alkyl chains, which promote close packing.

Molecule-Surface Interactions: The anchoring of the head groups to the metal surface.

Adsorption Isotherm Modeling in Surface Chemistry Research (e.g., Langmuir Isotherm)

In the field of surface chemistry, understanding the adsorption behavior of molecules at the interface between a solid surface and a surrounding fluid is of paramount importance. Adsorption isotherms are mathematical models that quantitatively describe the distribution of adsorbate molecules between the liquid phase and the solid surface at equilibrium. These models are crucial for a wide range of applications, including catalysis, environmental remediation, and, notably, corrosion inhibition. For 12-aminododecanoic acid hydrochloride salt, particularly in its role as a corrosion inhibitor for metals like carbon steel, adsorption isotherm modeling provides deep insights into the protective mechanism.

The adsorption of 12-aminododecanoic acid onto a carbon steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model is predicated on several assumptions: the adsorption is monolayer, all adsorption sites are equivalent, and the ability of a molecule to adsorb at a given site is independent of the occupation of neighboring sites. The Langmuir isotherm is expressed by the equation:

C/θ = 1/(K_ads) + C

where C is the concentration of the adsorbate, θ is the fractional surface coverage, and K_ads is the equilibrium constant of the adsorption process. The linear relationship observed when plotting C/θ against C for 12-aminododecanoic acid confirms its adherence to the Langmuir model. researchgate.net

Detailed research findings have elucidated the thermodynamic viability of this adsorption process. The standard Gibbs free energy of adsorption (ΔG°_ads) is a key thermodynamic parameter that indicates the spontaneity of the adsorption process. For the adsorption of 12-aminododecanoic acid on carbon steel, the calculated standard Gibbs free energy of adsorption has been reported to be -26 kJ/mol and -28 kJ/mol in separate studies. researchgate.netresearchgate.net These negative values signify that the adsorption of 12-aminododecanoic acid onto the carbon steel surface is a spontaneous process.

The magnitude of ΔG°_ads also offers insight into the nature of the adsorption—whether it is physisorption (physical adsorption) or chemisorption (chemical adsorption). Generally, values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, which involves weak van der Waals forces. In contrast, values around -40 kJ/mol or more negative suggest chemisorption, which involves the formation of chemical bonds between the adsorbate and the surface. The reported values of -26 kJ/mol and -28 kJ/mol for 12-aminododecanoic acid suggest that the adsorption mechanism is likely a combination of both physisorption and chemisorption, though it leans more towards physisorption. researchgate.netresearchgate.net

The protective action of 12-aminododecanoic acid as a corrosion inhibitor stems from the formation of a surface-adsorbed monolayer. researchgate.net This monolayer acts as a hydrophobic barrier, impeding the transport of corrosive species from the solution to the metal surface. The efficiency of this inhibition is directly related to the surface coverage (θ), which increases with the concentration of the inhibitor in the solution, eventually reaching a plateau at higher concentrations. researchgate.net Studies have shown that a maximum inhibition efficiency of 98.8% can be achieved in a 0.5M HCl solution. researchgate.net

Interactive Data Table: Representative Langmuir Isotherm Data for 12-Aminododecanoic Acid Adsorption on Carbon Steel

Inhibitor Concentration (C) (mol/L)Surface Coverage (θ)C/θ
0.0010.750.0013
0.0020.850.0024
0.0030.900.0033
0.0040.930.0043
0.0050.950.0053

Research on Corrosion Inhibition Mechanisms

Mechanistic Investigations of Surface Adsorption Phenomena

The foundation of the corrosion inhibition action of 12-aminododecanoic acid hydrochloride salt lies in its ability to adsorb onto the metal surface. This process is driven by the interaction between the inhibitor molecule and the metal. The molecule consists of a polar head group (the amino group, which is protonated in acid) and a long nonpolar hydrocarbon tail. The polar group serves as the anchoring point to the metal surface, while the hydrocarbon chain plays a crucial role in forming a protective barrier.

Studies have shown that the adsorption of 12-aminododecanoic acid (AA) onto a carbon steel surface follows the Langmuir adsorption isotherm model. researchgate.netvilniustech.lt This model assumes the formation of a monolayer of the inhibitor on the surface. The spontaneity of this adsorption process is confirmed by the calculated standard Gibbs energy of adsorption, which has been reported as -26 kJ mol⁻¹ and -28 kJ mol⁻¹, indicating a stable and spontaneous formation of the adsorbed layer. researchgate.netvilniustech.ltresearchgate.net

Research indicates that 12-aminododecanoic acid forms a self-assembled monolayer (SAM) on the surface of carbon steel. researchgate.net This monolayer acts as a physical barrier, isolating the metal from the corrosive environment. The formation of this protective film is a spontaneous and reversible process. researchgate.net Spectroscopic analyses have revealed that the adsorbed monolayer is amorphous, a characteristic attributed to the heterogeneous nature of the carbon steel surface. researchgate.netvilniustech.ltresearchgate.net The inhibitor molecules effectively displace water molecules and other corrosive species from the metal surface, a critical step in preventing electrochemical corrosion reactions.

A key feature of the protective monolayer is its hydrophobic nature, imparted by the long (–CH₂)₁₁ alkyl chain of the 12-aminododecanoic acid molecule. researchgate.net Once the molecules are adsorbed onto the surface via their polar amino groups, the long hydrocarbon tails orient themselves away from the metal, creating a dense, water-repellent barrier. researchgate.netvilniustech.lt This hydrophobic layer effectively hinders the transport of solvated corrosive ions, such as chloride and hydronium ions, from the bulk solution to the metal surface. researchgate.netvilniustech.ltresearchgate.net By preventing these species from reaching the surface, the rate of both anodic and cathodic corrosion reactions is significantly reduced. researchgate.net

Electrochemical Studies of Inhibition Performance

Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibitor's performance and its influence on the kinetics of the corrosion process.

Potentiodynamic polarization studies have been employed to determine the mode of inhibition of 12-aminododecanoic acid. The results consistently show that it functions as a mixed-type inhibitor for carbon steel in hydrochloric acid solutions. researchgate.netvilniustech.ltresearchgate.net This means it suppresses both the anodic reaction (dissolution of iron) and the cathodic reaction (hydrogen evolution). However, a slightly stronger effect on the anodic reaction has been noted. researchgate.netvilniustech.lt

The presence of the inhibitor causes a significant decrease in the corrosion current density (i_corr), which is directly proportional to the corrosion rate. Concurrently, the corrosion potential (E_corr) shows only a minor shift, which is characteristic of mixed-type inhibitors. fudutsinma.edu.ng Under optimal conditions, very high inhibition efficiencies have been recorded, reaching up to 98.8% in 0.5M HCl and 98.1% in CO₂-saturated hydrochloric acid. vilniustech.ltresearchgate.net

Table 1: Potentiodynamic Polarization Data for Carbon Steel in 0.5 M HCl

Inhibitor Concentration Corrosion Potential (E_corr) vs. SCE Corrosion Current Density (i_corr) (μA/cm²) Inhibition Efficiency (IE%)
Blank -475 mV 1150 -
1 mM AA -468 mV 85 92.6%
5 mM AA -460 mV 25 97.8%
10 mM AA -455 mV 14 98.8%

Note: Data is illustrative, based on findings reported in the literature. researchgate.netvilniustech.lt

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface. jmaterenvironsci.combrad.ac.uk In studies involving 12-aminododecanoic acid, EIS results typically show that with an increasing concentration of the inhibitor, the charge transfer resistance (R_ct) significantly increases. ekb.eg This indicates that the inhibitor film is impeding the transfer of charge across the interface, thereby slowing down the corrosion process. researchgate.net

The Nyquist plots for inhibited systems show a much larger capacitive loop radius compared to the uninhibited system, which corresponds to the increase in R_ct. researchgate.net Furthermore, the double-layer capacitance (C_dl) is observed to decrease with the addition of the inhibitor. ekb.eg This decrease is attributed to the adsorption of the organic molecules onto the metal surface, which increases the thickness of the electrical double layer and/or decreases the local dielectric constant. researchgate.net These findings corroborate the formation of a protective adsorbed layer on the metal surface. ekb.eg

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Carbon Steel in Acidic Solution

Inhibitor Concentration Charge Transfer Resistance (R_ct) (Ω·cm²) Double-Layer Capacitance (C_dl) (μF/cm²) Inhibition Efficiency (IE%)
Blank 50 250 -
1 mM AA 850 80 94.1%
5 mM AA 2800 45 98.2%
10 mM AA 4100 30 98.8%

Note: Data is illustrative, based on findings reported in the literature. IE% is calculated from R_ct values. researchgate.netekb.eg

Spectroscopic and Microscopic Characterization of Adsorbed Layers

To confirm the presence and nature of the adsorbed inhibitor film, various surface characterization techniques are utilized. These methods provide direct evidence of the protective layer formed by the inhibitor molecules.

In the case of 12-aminododecanoic acid, Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) has been a key technique. researchgate.netvilniustech.lt PM-IRRAS measurements have successfully characterized the adsorbed layer on carbon steel. The results from these spectroscopic studies have confirmed that the adsorbed monolayer is amorphous in nature. researchgate.netvilniustech.ltresearchgate.net This lack of crystalline order is likely due to the inherent heterogeneity and roughness of the industrial carbon steel surface, which prevents the formation of a highly ordered, crystalline self-assembled monolayer. researchgate.netvilniustech.lt While techniques like Scanning Electron Microscopy (SEM) are commonly used to visualize the morphology of protected and unprotected metal surfaces, specific SEM results for 12-aminododecanoic acid were not detailed in the reviewed literature. nih.govthesciencein.org

Table 3: Compound Names Mentioned in the Article

Compound Name
12-Aminododecanoic acid

Computational Studies on Inhibitor-Metal Interactions

Computational chemistry provides a molecular-level understanding of how inhibitor molecules interact with metal surfaces. Quantum chemical calculations and molecular dynamics simulations are used to predict the adsorption behavior and inhibition efficiency of molecules like 12-Aminododecanoic acid.

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to correlate the molecular structure of an inhibitor with its potential corrosion inhibition efficiency. mdpi.commdpi.com These calculations determine several electronic properties (quantum chemical parameters) of the inhibitor molecule that govern its interaction with the metal surface. mdpi.com

For an inhibitor like 12-Aminododecanoic acid, key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface. mdpi.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to stronger adsorption on the metal surface. mdpi.com

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor onto the metal surface due to dipole-dipole interactions. mdpi.com

These calculations help elucidate that the amino (-NH2) and carboxylic acid (-COOH) functional groups in 12-Aminododecanoic acid are the primary centers for adsorption onto the steel surface. researchgate.net

ParameterSignificance in Corrosion InhibitionFavorable Value
EHOMOElectron-donating abilityHigh
ELUMOElectron-accepting abilityLow
Energy Gap (ΔE)Molecular reactivity and adsorption strengthLow
Dipole Moment (μ)Influence on adsorption processHigh

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the adsorption process at the inhibitor/metal/solution interface. bohrium.com These simulations are used to determine the most stable adsorption configuration of the inhibitor on the metal surface and to calculate the binding energy of this interaction.

For 12-Aminododecanoic acid on an iron surface (e.g., Fe(110)), MD simulations would show the molecule adsorbing with its polar head (the amino and carboxyl groups) oriented towards the metal. The long, nonpolar dodecyl (-C11H22-) tail would extend away from the surface, into the solution. This arrangement leads to the formation of a compact, ordered, and hydrophobic layer that physically blocks corrosive species from reaching the metal.

A key output of these simulations is the adsorption energy or binding energy, which quantifies the strength of the inhibitor-metal interaction. Experimental studies have determined the standard Gibbs energy of adsorption (ΔG°ads) for 12-Aminododecanoic acid on carbon steel to be approximately -26 to -28 kJ/mol. researchgate.netresearchgate.net The negative value indicates that the adsorption is a spontaneous process. This strong, spontaneous adsorption is fundamental to its high inhibition efficiency. researchgate.net

ParameterTypical Value/DescriptionSignificance
Adsorption ConfigurationFlat-lying or vertical orientation with polar head on surface and nonpolar tail outwardsDetermines the packing density and quality of the protective film
Binding Energy (Adsorption Energy)Large negative valueIndicates strong, stable adsorption of the inhibitor on the metal surface
Gibbs Free Energy of Adsorption (ΔG°ads)-26 to -28 kJ/molConfirms the spontaneous nature of the protective film formation researchgate.netresearchgate.net

Analytical Methodologies for Academic Research and Compound Characterization

Spectroscopic Techniques in Research Validation

Spectroscopy is an indispensable tool in the chemical sciences, offering detailed insights into the molecular structure and functional groups present in a compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In the case of 12-aminododecanoic acid hydrochloride salt, the IR spectrum provides key information about its characteristic groups: the carboxylic acid and the ammonium (B1175870) group (formed from the protonation of the primary amine).

The formation of the hydrochloride salt significantly alters the IR spectrum compared to its free base, 12-aminododecanoic acid. The primary amine is converted to an ammonium salt (-NH3+), which modifies the N-H stretching and bending vibrations. researchgate.net The broad absorption band typical of the O-H stretch in the carboxylic acid dimer (usually around 2500-3300 cm⁻¹) remains. The C=O stretch of the carboxylic acid is typically observed around 1700-1725 cm⁻¹. The presence of the ammonium group introduces characteristic N-H stretching bands, often seen as a complex series of absorptions in the 2800-3200 cm⁻¹ region, which may overlap with C-H stretching bands. Furthermore, the N-H bending vibrations of the -NH3+ group appear around 1600-1500 cm⁻¹. researchgate.net

A representative IR spectrum for the related compound 12-aminododecanoic acid, presented as a KBr-Pellet, shows characteristic peaks that would be modified in the hydrochloride salt. nih.gov

Table 1: Key IR Absorption Bands for 12-Aminododecanoic Acid and Expected Shifts for its Hydrochloride Salt

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for 12-Aminododecanoic AcidExpected Wavenumber (cm⁻¹) for this compound
O-H (Carboxylic Acid)Stretching2500-3300 (broad)2500-3300 (broad)
C-H (Aliphatic)Stretching2850-29602850-2960
C=O (Carboxylic Acid)Stretching~1700~1700
N-H (Primary Amine)Stretching3300-3500 (two bands)Absent
-NH3+ (Ammonium)StretchingAbsent2800-3200 (complex, broad)
-NH3+ (Ammonium)BendingAbsent~1600-1500
N-H (Primary Amine)Bending (Scissoring)~1600Absent

Note: The table includes expected values based on typical functional group absorptions and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals corresponding to the different protons in the molecule. The long alkyl chain would present a large, complex multiplet in the region of approximately 1.2-1.7 ppm. The protons alpha to the carboxylic acid group (C2) would appear as a triplet around 2.3 ppm. The protons alpha to the ammonium group (C12) would be shifted downfield compared to the free amine due to the electron-withdrawing effect of the -NH3+ group, appearing as a triplet around 3.0 ppm. The acidic proton of the carboxylic acid would likely be a broad singlet at a high chemical shift (often >10 ppm), while the ammonium protons would also appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around 175-180 ppm. The carbons of the long alkyl chain would resonate in the 20-35 ppm range. The carbon attached to the ammonium group (C12) would be found around 40 ppm, and the carbon adjacent to the carboxylic acid (C2) would be in the 30-35 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
C1 (-COOH)>10 (broad s, 1H)~178
C2 (-CH₂COOH)~2.3 (t, 2H)~34
C3-C11 (-(CH₂)₉-)~1.2-1.7 (m, 18H)~24-30
C12 (-CH₂NH₃⁺)~3.0 (t, 2H)~40
-NH₃⁺Variable (broad s, 3H)-

Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual values may vary based on solvent and experimental conditions. (t = triplet, m = multiplet, s = singlet)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized, though the hydrochloride salt itself is not directly observed as it dissociates. The analysis would be performed on the free base, 12-aminododecanoic acid. nih.gov

The molecular weight of 12-aminododecanoic acid is 215.33 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 215. The fragmentation pattern would be characteristic of a long-chain carboxylic acid and a primary amine. Common fragmentations would include the loss of water (m/z 197) and the loss of the carboxyl group (m/z 170). A prominent peak is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment from alpha-cleavage at the amine terminus. The PubChem database lists GC-MS data for 12-aminododecanoic acid, showing a top peak at m/z 156. nih.gov

Table 3: Key Mass Spectrometry Data for 12-Aminododecanoic Acid

ParameterValueReference
Molecular FormulaC₁₂H₂₅NO₂ nih.gov
Molecular Weight215.33 g/mol nih.gov
Monoisotopic Mass215.188529040 Da nih.gov
Key GC-MS Fragment (m/z)156 (Top Peak) nih.gov

Chromatographic Separations in Research Purification and Analysis

Chromatographic techniques are essential for separating components of a mixture, making them vital for the purification and purity assessment of chemical compounds.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. omicsonline.org It is widely used in the pharmaceutical industry to assess the purity of active pharmaceutical ingredients (APIs) and intermediates by detecting and quantifying volatile impurities. omicsonline.org

For 12-aminododecanoic acid, GC analysis, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), can be employed to determine its purity. nih.goviiste.org The compound would likely require derivatization to increase its volatility and thermal stability before injection into the GC system. The resulting chromatogram would show a major peak corresponding to the derivatized 12-aminododecanoic acid, with any minor peaks indicating impurities. The relative area of the peaks can be used to quantify the purity of the sample.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile for GC, such as amino acids and their salts.

The purity of 12-aminododecanoic acid can be effectively determined by reverse-phase HPLC. researchgate.net A certificate of analysis for a sample of 12-aminolauric acid reported a purity of 98.86% as determined by HPLC with an Evaporative Light Scattering Detector (ELSD). lgcstandards.com For analysis, the amino acid is often derivatized to enhance its detectability by UV or fluorescence detectors. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines. researchgate.netnih.gov The HPLC method involves separating the derivatized analyte on a C18 column using a gradient elution, allowing for high resolution and accurate quantification. researchgate.net This methodology provides a reliable means to assess the purity of this compound in research and quality control settings.

Advanced Characterization Techniques for Related Polymeric Systems

The characterization of polymeric systems derived from 12-aminododecanoic acid, primarily polyamide 12 (PA12), is crucial for understanding their structure-property relationships and ensuring their suitability for various applications. Advanced analytical techniques provide deep insights into the macromolecular size, morphology, and optical properties of these polymers.

Dynamic Light Scattering (DLS) for Macromolecular Size Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension or polymers in solution. researchgate.netsolids-solutions.com The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. azom.comhoriba.com The rate of these fluctuations is related to the translational diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius (R_h) via the Stokes-Einstein equation. horiba.comuark.edu The hydrodynamic radius is the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured and includes the core particle and any solvent molecules that move with it. horiba.comnih.gov

In the context of polyamide 12, DLS is instrumental in characterizing the size of nanoparticles and aggregates in solution. azom.com This is particularly important for applications where particle size influences performance, such as in coatings, additives, and drug delivery systems. azom.comresearchgate.net By monitoring changes in the hydrodynamic radius, DLS can also be used to study the stability of polymer solutions and the aggregation behavior over time or in response to environmental changes like temperature. azom.com

For instance, the particle size distribution of polyamide 12 nanoparticles in a dispersion can be accurately measured. The intensity of the scattered light is proportional to the sixth power of the particle diameter, making the technique highly sensitive to the presence of larger particles or aggregates. nih.gov

Table 1: Illustrative Dynamic Light Scattering Data for Polymer Microgels

ParameterValueReference
Mean Hydrodynamic Radius (R_h)288.7 ± 1.7 nm researchgate.net
Radius of Gyration (R_g)307 ± 2 nm researchgate.net
R_g / R_h Ratio0.66 researchgate.net
Polydispersity Index (PDI)< 0.1-

Note: This data is for poly(N-isopropylacrylamide) (PNIPAM) microgels and is presented here to illustrate the type of information obtained from DLS analysis. The R_g/R_h ratio provides insights into the particle's shape and density, with a value of 0.778 for a hard sphere. researchgate.net

Scanning Probe Microscopy (SPM) for Polymer Morphology

Scanning Probe Microscopy (SPM) encompasses a family of techniques that provide high-resolution surface imaging and property mapping at the nanoscale. uchicago.edu Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are two prominent SPM techniques used to investigate the morphology of polymeric materials like polyamide 12. uchicago.eduresearchgate.net

Atomic Force Microscopy (AFM) operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. uchicago.edu By monitoring the deflection of the cantilever, a three-dimensional topographical image of the surface can be generated. uchicago.edu AFM can be operated in different modes, such as contact mode, tapping mode, and phase imaging, to probe not only topography but also properties like adhesion, friction, and viscoelasticity. dtic.mil For polyamide 12, AFM is invaluable for visualizing crystalline structures, such as spherulites and lamellae, and for studying crystallization kinetics at the molecular level. researchgate.netbham.ac.ukacs.org High-resolution AFM can even reveal the arrangement of individual polymer chains within these crystalline structures. uchicago.edu

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the sample surface, and the signals arising from electron-sample interactions are used to form an image. researchgate.net SEM provides information about the surface topography and composition. In the study of polyamide 12, SEM is frequently used to examine the particle size and shape of powders used in processes like selective laser sintering (SLS), as well as the surface morphology and microstructure of finished parts and composites. researchgate.netkpi.ua

Table 2: Morphological Features of Polyamide 12 Observed by SPM Techniques

FeatureTechniqueDescriptionReference
SpherulitesAFM, SEMSpherulites are spherical semi-crystalline structures that form during the crystallization of polymers from the melt. Their size and internal structure influence the mechanical properties of the material. bham.ac.ukkpi.ua
LamellaeAFMLamellae are thin, plate-like crystalline structures that are the fundamental building blocks of spherulites. AFM can visualize the arrangement and thickness of these lamellae. bham.ac.uk
Particle MorphologySEMThe size, shape, and surface texture of polyamide 12 powders are critical for processing technologies like SLS. SEM is used to characterize these features. researchgate.net
Crystalline PhasesAFM, WAXSPolyamide 12 can exist in different crystalline forms (e.g., α and γ phases), which have different chain packing and properties. AFM, in conjunction with other techniques like X-ray diffraction, can identify and map these phases. researchgate.netresearchgate.net

Flow Birefringence for Optical Anisotropy and Rigidity

Flow birefringence, also known as streaming birefringence, is an optical technique used to study the orientation and deformation of macromolecules in solution under a shear flow. researchgate.net When a polymer solution is subjected to a velocity gradient, the polymer chains tend to align and stretch, leading to an anisotropy in the refractive index of the solution. researchgate.net This induced optical anisotropy is called birefringence.

The magnitude of the flow birefringence is related to the optical anisotropy of the polymer segments and the degree of orientation of the polymer chains. researchgate.net The optical anisotropy is a measure of the difference in the polarizability of a polymer segment along its main axis and perpendicular to it. This property is intrinsic to the chemical structure of the polymer and reflects the rigidity and conformation of the polymer chain. researchgate.netresearchgate.net

For semi-rigid polymers like polyamides, flow birefringence is a powerful tool to probe their conformational behavior and chain stiffness in solution. researchgate.net The technique can provide information on the persistence length, which is a measure of the polymer's rigidity. By analyzing the dependence of birefringence on the shear rate, one can gain insights into the dynamics of polymer chain orientation and relaxation. researchgate.net

Table 3: Illustrative Flow Birefringence Data for a Polymer Solution

ParameterDescriptionIllustrative ValueReference
Intrinsic Anisotropy (α₁ - α₂)A measure of the optical anisotropy of a polymer segment. It is related to the chemical structure and conformation of the polymer.-(82 ± 8) × 10⁻²⁵ cm³ researchgate.net
Segment Asymmetry Parameter (p)Describes the shape of the polymer segment, often modeled as an ellipsoid.3.0 ± 0.5-
Stress-Optical Coefficient (C)Relates the birefringence to the applied stress and is a characteristic property of the polymer.1.5 x 10⁻⁹ Pa⁻¹-

Note: The intrinsic anisotropy value is for poly(N-vinylpyrrolidone) in benzyl (B1604629) alcohol and serves as an example of the data obtainable from flow birefringence studies. The other values are representative for a typical flexible polymer. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 12-aminododecanoic acid hydrochloride salt to ensure stability?

  • Methodological Answer : Store at -20°C in a dry, sealed container under inert gas to prevent hygroscopic degradation. Use desiccants and avoid prolonged exposure to light or humidity. Handling should involve gloves and lab coats to minimize contamination . Physicochemical stability tests (e.g., HPLC purity >95%) should be conducted periodically to verify integrity .

Q. How can researchers verify the purity of this compound in laboratory settings?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm. Cross-validate with LC-MS (mass spec m/z = 213 for the deprotonated ion) to confirm molecular identity . For quantification, prepare calibration curves using certified reference standards .

Q. What solvents are optimal for dissolving this compound in experimental workflows?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water at neutral pH. Pre-warm solvents to 40–50°C to enhance dissolution. Solubility profiles should be empirically tested using gravimetric analysis .

Advanced Research Questions

Q. How can transaminases (TAs) be engineered or selected for efficient ω-amine transfer from this compound in biocatalysis?

  • Methodological Answer : Screen microbial genomes (e.g., Pseudomonas sp. strain AAC) for TA homologs. Clone and express candidate genes (e.g., KES24511, KES23458) in E. coli BL21(DE3) using pETcc2 vectors. Activity assays with pyruvate/alanine dehydrogenase or α-ketoglutarate/glutamate dehydrogenase at pH 9.0 (monitored at 340 nm for NADH formation) can identify active enzymes . Optimize reaction conditions with 10 mM co-substrate concentrations .

Q. What analytical strategies resolve contradictions in reported enzymatic activity data for 12-aminododecanoic acid-metabolizing enzymes?

  • Methodological Answer : Discrepancies may arise from pH sensitivity or co-substrate specificity . Perform parallel assays at pH 7.0–9.5 and test alternate amine acceptors (e.g., glyoxylate). Use LC-MS/MS to detect side products (e.g., semialdehydes) and validate via isotopic labeling . Compare kinetic parameters (Km, Vmax) across studies to identify outliers .

Q. How can this compound be used to study nitrogen assimilation pathways in microbial systems?

  • Methodological Answer : Design minimal media with the compound as the sole nitrogen source . Monitor bacterial growth (OD600) and quantify residual ammonium via Berthelot reaction assays . Use RNA-seq to profile upregulated TA genes and validate with knockout mutants .

Q. What are the critical considerations for scaling up enzymatic reactions involving this compound for polymer precursor synthesis?

  • Methodological Answer : Optimize substrate loading (≤50 mM) to prevent inhibition. Use immobilized TAs on silica or chitosan beads for reusability. Monitor reaction progress with in-line FTIR for real-time carbonyl group tracking. Purify products via acid precipitation and characterize with NMR (e.g., ¹³C for carboxylate groups) .

Notes for Experimental Design

  • Contamination Risks : Use HPLC-grade solvents to avoid interference in UV/LC-MS analyses .
  • Safety : While classified as non-hazardous, wear nitrile gloves and conduct reactions in fume hoods due to potential amine volatility .
  • Data Reproducibility : Include internal standards (e.g., deuterated analogs) in MS workflows to normalize batch variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.